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molecular formula C8H14O2 B8709963 3-(2-Hydroxy-2-propyl)cyclobutanecarbaldehyde

3-(2-Hydroxy-2-propyl)cyclobutanecarbaldehyde

Cat. No. B8709963
M. Wt: 142.20 g/mol
InChI Key: NYMKGDIFEJXBDH-UHFFFAOYSA-N
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Patent
US08962608B2

Procedure details

Oxalic acid dihydrate (68 g, 0.54 mol) was added to a solution of 2-[3-(methoxymethylidene)cyclobutyl]propan-2-ol (70 g, 0.45 mol) in THF:H2O (1:1, 700 mL) at 0° C. and stirred at ambient temperature for 1 hour. Then, 10% aqueous NaHCO3 solution was added to the reaction mixture and extracted with EtOAc (500 mL×4). The combined organic layer was then washed with water (200 mL×2), brine (200 mL) dried over anhydrous Na2SO4 and concentrated in vacuo to afford the title compound as a pale yellow liquid (mixture of cis and trans isomers). 1H NMR (400 MHz, CDCl3, mixture of cis and trans): δ 1.09-1.11 (2 s, 6H), 2.07-2.26 (m, 4H), 2.31-2.39 (m, 1H), 2.95-2.99 (m, 1H), 9.75 & 9.84 (2 s, 1H). 13C NMR (100 MHz, CDCl3, mixture of cis and trans): δ 21.8, 26.1, 39.4, 40.7, 41.8, 70.3, 202.6. 1H NMR (400 MHz, DMSO-d6, mixture of cis and trans): δ 0.96 (s, 3H), 0.98 (s, 3H), 1.88-2.29 (m, 5H), 2.87-2.92 (m, 1H), 4.13 & 4.21 (2 s, 1H), 9.56 & 9.74 (2 s, 1H). 13C NMR (100 MHz, DMSO-d6, mixture of cis and trans): 22.1, 22.7, 26.8, 40.9, 41.9, 42.4, 68.8, 69.1, 203.8, 204.1. 1H NMR (400 MHz, DMSO-d6-D2O exchange, mixture of cis and trans): δ 0.94 (s, 3H), 0.96 (s, 3H), 1.85-2.22 (m, 5H), 2.86-2.90 (m, 1H), 9.53 & 9.71 (2 s, 1H).
Quantity
68 g
Type
reactant
Reaction Step One
Name
2-[3-(methoxymethylidene)cyclobutyl]propan-2-ol
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.O.C(O)(=O)C(O)=O.C[O:10][CH:11]=[C:12]1[CH2:15][CH:14]([C:16]([OH:19])([CH3:18])[CH3:17])[CH2:13]1.C([O-])(O)=O.[Na+]>C1COCC1.O>[OH:19][C:16]([CH:14]1[CH2:15][CH:12]([CH:11]=[O:10])[CH2:13]1)([CH3:18])[CH3:17] |f:0.1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
68 g
Type
reactant
Smiles
O.O.C(C(=O)O)(=O)O
Name
2-[3-(methoxymethylidene)cyclobutyl]propan-2-ol
Quantity
70 g
Type
reactant
Smiles
COC=C1CC(C1)C(C)(C)O
Name
Quantity
700 mL
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (500 mL×4)
WASH
Type
WASH
Details
The combined organic layer was then washed with water (200 mL×2), brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC(C)(C)C1CC(C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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